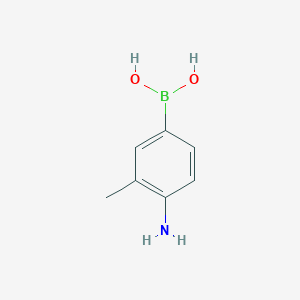

(4-Amino-3-methylphenyl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-Amino-3-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H10BNO2. It is a derivative of boronic acid, featuring an amino group and a methyl group attached to the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

准备方法

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Amino-3-methylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: In industrial settings, this compound is often produced through hydrogenation reduction of 4-nitrobenzene boronic acid under an atmosphere of hydrogen and a palladium-carbon catalyst. This process yields 4-amino phenyl boronic acid, which can then undergo further reactions to produce the desired derivative .

化学反应分析

Types of Reactions: (4-Amino-3-methylphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with a palladium-carbon catalyst is commonly used.

Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

科学研究应用

(4-Amino-3-methylphenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

Industry: It is employed in the production of advanced materials, such as polymers and electronic components

作用机制

The mechanism of action of (4-Amino-3-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, facilitated by a base.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

相似化合物的比较

(4-Methoxyphenyl)boronic acid: Similar in structure but with a methoxy group instead of an amino group.

(3-Amino-4-methylphenyl)boronic acid: Similar but with the amino group in a different position on the phenyl ring.

(4-Aminophenyl)boronic acid: Lacks the methyl group present in (4-Amino-3-methylphenyl)boronic acid

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the substitution pattern is required .

生物活性

(4-Amino-3-methylphenyl)boronic acid, a boronic acid derivative, has garnered attention in various fields of biological research due to its unique chemical properties and biological activities. This article delves into its biological activity, focusing on its applications in drug development, antimicrobial properties, and its role as a building block in synthesizing biologically active compounds.

This compound is characterized by the presence of a boronic acid functional group, which enables it to form reversible covalent bonds with diols. This property is particularly useful in biochemical applications, including drug delivery and biomolecule detection.

Applications in Drug Development

One of the primary uses of this compound is in the synthesis of pharmaceuticals, particularly for targeted cancer therapies. Research indicates that compounds derived from this boronic acid can selectively inhibit cancer cell proliferation while maintaining the viability of healthy cells.

Case Study: Cytotoxicity Against Cancer Cells

A study investigated the cytotoxic effects of various boronic acid derivatives, including this compound, on prostate cancer cells (PC-3). The results demonstrated significant reductions in cell viability at concentrations as low as 5 µM:

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Control | - | 100 |

| B5 | 5 | 33 |

| B7 | 5 | 44 |

The healthy L929 fibroblast cells exhibited much higher viability rates (71% and 95% for B5 and B7 respectively), indicating the selective nature of these compounds against cancer cells while sparing normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Antimicrobial Efficacy

The antimicrobial efficacy was evaluated by measuring the inhibition zones for different microorganisms:

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Candida albicans | 7 |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

- Selective Binding : The boronic acid moiety allows for selective binding to diols present in glycoproteins and other biomolecules, which can alter their function and lead to therapeutic effects.

- Cell Cycle Regulation : Some studies indicate that boronic acids can influence cell cycle progression, leading to apoptosis in cancer cells.

- Antioxidant Properties : Compounds based on boronic acids have demonstrated significant antioxidant activity, which may contribute to their protective effects against oxidative stress .

属性

分子式 |

C7H10BNO2 |

|---|---|

分子量 |

150.97 g/mol |

IUPAC 名称 |

(4-amino-3-methylphenyl)boronic acid |

InChI |

InChI=1S/C7H10BNO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,9H2,1H3 |

InChI 键 |

LDGWZLZZKORXMQ-UHFFFAOYSA-N |

规范 SMILES |

B(C1=CC(=C(C=C1)N)C)(O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。